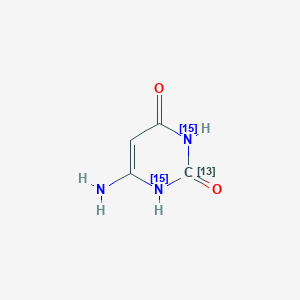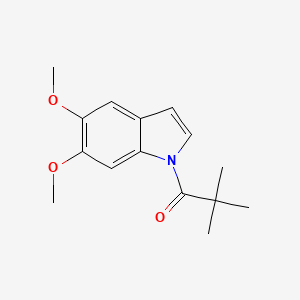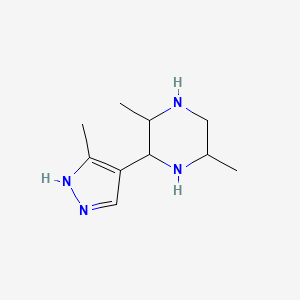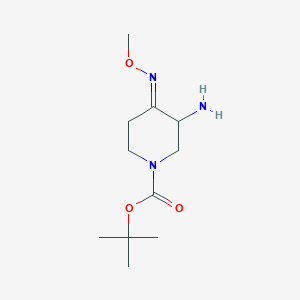
6-Amino-2,4-dihydroxypyrimidine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 is a labeled compound used primarily in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to incorporate the isotopes efficiently, often involving multiple steps of purification and quality control to meet research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in the synthesis of pharmaceuticals and other biologically active compounds.
Aplicaciones Científicas De Investigación
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of isotopes in biological systems.
Medicine: Utilized in the development of labeled drugs for diagnostic imaging and therapeutic monitoring.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 involves its incorporation into molecular structures where the labeled isotopes act as tracers. These tracers allow researchers to study the molecular interactions and pathways involved in various biological and chemical processes. The isotopes provide unique signals in analytical techniques, enabling detailed analysis of molecular dynamics and structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A non-labeled version of the compound used in similar applications.
6-Amino-2,4-dihydroxypyrimidine: Another variant without isotopic labeling.
2,4-Dihydroxypyrimidine: A simpler derivative used in basic research.
Uniqueness
The uniqueness of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 lies in its isotopic labeling, which provides distinct advantages in analytical techniques. The labeled isotopes enable precise tracking and analysis of molecular interactions, making it invaluable in advanced research applications.
Propiedades
Fórmula molecular |
C4H5N3O2 |
|---|---|
Peso molecular |
130.08 g/mol |
Nombre IUPAC |
6-amino-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i4+1,6+1,7+1 |
Clave InChI |
LNDZXOWGUAIUBG-XZQGXACKSA-N |
SMILES isomérico |
C1=C([15NH][13C](=O)[15NH]C1=O)N |
SMILES canónico |
C1=C(NC(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)







![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)


